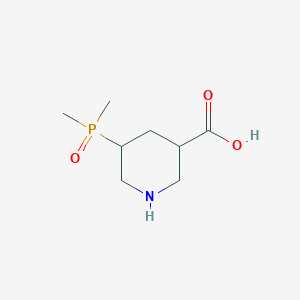
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate is a chemical compound with the molecular formula C10H15ClN2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group, a chloro substituent, and a methoxy group on the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate typically involves the reaction of 5-chloro-3-methoxypyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 5-chloro-3-methoxypyrazine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyrazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives with various functional groups replacing the chloro substituent.
Oxidation Reactions: Products include hydroxylated or further oxidized pyrazine derivatives.
Reduction Reactions: Products include dihydropyrazine derivatives with reduced aromaticity.
Applications De Recherche Scientifique
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The chloro and methoxy substituents can also influence its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Lacks the methoxy group, which may affect its reactivity and biological activity.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Features a different heterocyclic core, which can impact its overall chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H14ClN3O3 |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-3-methoxypyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O3/c1-10(2,3)17-9(15)14-7-8(16-4)13-6(11)5-12-7/h5H,1-4H3,(H,12,14,15) |
Clé InChI |
SWYQAPUTJIJCLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(N=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)


![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)

![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
